4-amino-N-methyl-N-phenylbenzenesulfonamide
Overview
Description
“4-amino-N-methyl-N-phenylbenzenesulfonamide” is a sulfonamide derivative . It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations . Its crystals are orthorhombic having space group P 2 1 2 1 2 1 .
Molecular Structure Analysis
The molecular formula of “4-amino-N-methyl-N-phenylbenzenesulfonamide” is C13H14N2O2S . The average mass is 262.328 Da and the monoisotopic mass is 262.077606 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-N-methyl-N-phenylbenzenesulfonamide” include a molecular weight of 262.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The topological polar surface area is 71.8 Ų .Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which is structurally similar to 4-amino-N-methyl-N-phenylbenzenesulfonamide, has been synthesized via a Schiff bases reduction route . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The synthesis involves the reduction of Schiff bases, which are a class of compounds with a carbon-nitrogen double bond .
- Results : The synthesized compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
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Prediction of Aqueous pKa Values
- Field : Physical Chemistry
- Application : A study has shown that strongly correlated linear relationships exist between equilibrium bond lengths of the sulfonamide group and aqueous pKa values . This relationship can be used to accurately predict the pKa values of sulfonamide drugs, including N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues .
- Method : The study constructed models for three variants of the SO2NHR group, including N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues .
- Results : The study found that the literature values for certain drug compounds were inaccurate, and their newly measured experimental values matched their initial predictions to within 0.26 pKa units .
properties
IUPAC Name |
4-amino-N-methyl-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXMWOQQTYMARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308935 | |
Record name | 4-amino-N-methyl-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methyl-N-phenylbenzenesulfonamide | |
CAS RN |
63826-12-0 | |
Record name | 63826-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-N-methyl-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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